molecular formula C23H30ClN3O2S B6480741 N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide hydrochloride CAS No. 1219143-68-6

N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide hydrochloride

Cat. No.: B6480741
CAS No.: 1219143-68-6
M. Wt: 448.0 g/mol
InChI Key: AEVKONWEIXHDFE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as benzamide and benzothiazole, which are common in many pharmaceuticals and organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound would have aromatic rings from the benzamide and benzothiazole groups, and it would also have polar groups from the diethylamino and methoxy groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to its functional groups. For example, the benzamide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include investigating its potential uses in pharmaceuticals or other industries .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S.ClH/c1-6-25(7-2)13-14-26(22(27)18-15-16(3)11-12-17(18)4)23-24-21-19(28-5)9-8-10-20(21)29-23;/h8-12,15H,6-7,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVKONWEIXHDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=C(C=CC(=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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